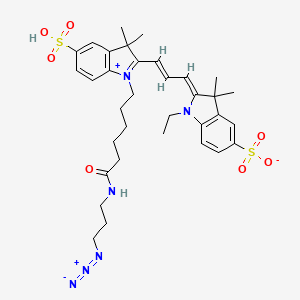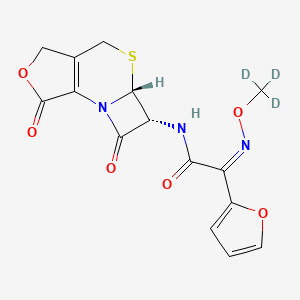
Delmadinone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delmadinone-d3 is a synthetic steroid with progestogenic, anti-androgenic, and weak glucocorticoid activity. It is a derivative of progesterone and is used primarily in veterinary medicine to treat androgen-dependent conditions such as benign prostatic hyperplasia, hypersexuality in male dogs and cats, perianal gland tumors in dogs, and hormone-driven aggression in dogs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Delmadinone-d3 is synthesized from 1,4-androstadienedione (IDD) as the starting material.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as described above, with optimization for large-scale production. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Delmadinone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and other functional groups.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different biological activities and applications .
Applications De Recherche Scientifique
Delmadinone-d3 has several scientific research applications, including:
Mécanisme D'action
Delmadinone-d3 exerts its effects by binding to androgen receptors and inhibiting the activity of 5-alpha-reductase, an enzyme that catalyzes the conversion of testosterone to the more potent androgen dihydrotestosterone. This inhibition reduces the production of testosterone and its effects on target tissues. Additionally, this compound has antigonadotropic effects, reducing the secretion of gonadotropins from the pituitary gland .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Chlormadinone acetate
- Cyproterone acetate
- Hydroxyprogesterone caproate
- Medroxyprogesterone acetate
- Megestrol acetate
- Osaterone acetate
Uniqueness
Delmadinone-d3 is unique in its specific combination of progestogenic, anti-androgenic, and weak glucocorticoid activities. Its ability to inhibit 5-alpha-reductase and bind to androgen receptors makes it particularly effective in treating androgen-dependent conditions in veterinary medicine .
Propriétés
Formule moléculaire |
C15H13N3O6S |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
(2Z)-N-[(4R,5R)-3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl]-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetamide |
InChI |
InChI=1S/C15H13N3O6S/c1-22-17-9(8-3-2-4-23-8)12(19)16-10-13(20)18-11-7(5-24-15(11)21)6-25-14(10)18/h2-4,10,14H,5-6H2,1H3,(H,16,19)/b17-9-/t10-,14-/m1/s1/i1D3 |
Clé InChI |
LRBGPGHWGUNCJM-OOXCNYLNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])O/N=C(/C1=CC=CO1)\C(=O)N[C@H]2[C@@H]3N(C2=O)C4=C(COC4=O)CS3 |
SMILES canonique |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



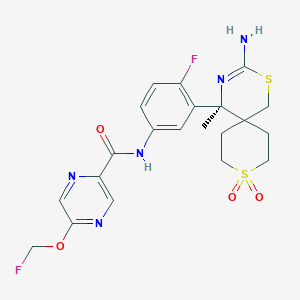
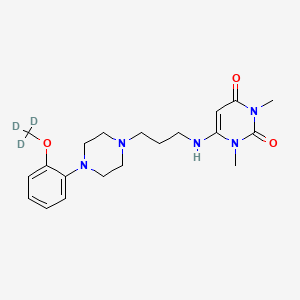

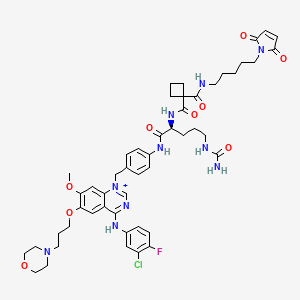
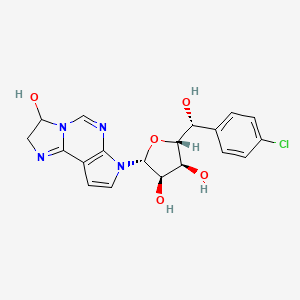


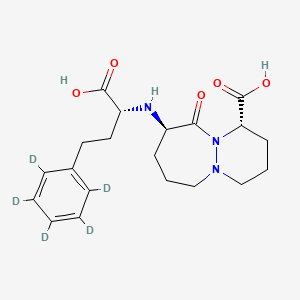

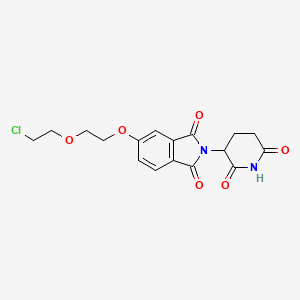
![N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide](/img/structure/B12421910.png)

